5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple halogenated phenyl groups and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenyl rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in areas such as anti-inflammatory or anticancer research.
Industry: Its properties may make it useful in the development of new materials with specific characteristics, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of multiple halogen atoms could enhance its binding affinity to certain molecular targets, potentially leading to significant biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-dichlorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 5-[(2,4-difluorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 5-[(2,4-dichlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide lies in its specific combination of halogenated phenyl groups and the pyrazole ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)sulfanyl-N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F5N3OS/c1-28-17(30-13-5-2-8(19)6-10(13)20)14(15(27-28)18(23,24)25)16(29)26-12-4-3-9(21)7-11(12)22/h2-7H,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGSUIZIOFMUVDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=C(C=C2)F)F)SC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F5N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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